2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

Crystallography Structural Biology Solid-State Chemistry

2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic dichlorinated thiazole–acetamide conjugate (C₁₁H₈Cl₂N₂OS; MW 287.17) that belongs to the N-(4-arylthiazol-2-yl)-2-chloroacetamide chemotype. The molecule features a 4-(4-chlorophenyl)thiazole core with a chloroacetyl side chain, crystallizing in the monoclinic P2₁/c space group with a near‑coplanar chlorophenyl–thiazole dihedral angle of 7.1(1)°.

Molecular Formula C11H8Cl2N2OS
Molecular Weight 287.16
CAS No. 6125-31-1
Cat. No. B2981578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
CAS6125-31-1
Molecular FormulaC11H8Cl2N2OS
Molecular Weight287.16
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCl)Cl
InChIInChI=1S/C11H8Cl2N2OS/c12-5-10(16)15-11-14-9(6-17-11)7-1-3-8(13)4-2-7/h1-4,6H,5H2,(H,14,15,16)
InChIKeyVZQNWGOICMITDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide (CAS 6125-31-1): Structural and Biological Baseline for Research Sourcing


2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic dichlorinated thiazole–acetamide conjugate (C₁₁H₈Cl₂N₂OS; MW 287.17) that belongs to the N-(4-arylthiazol-2-yl)-2-chloroacetamide chemotype [1]. The molecule features a 4-(4-chlorophenyl)thiazole core with a chloroacetyl side chain, crystallizing in the monoclinic P2₁/c space group with a near‑coplanar chlorophenyl–thiazole dihedral angle of 7.1(1)° [2]. This compound has been profiled for anti‑leishmanial activity against Leishmania mexicana promastigotes and for cytotoxicity in HeLa cells, establishing a quantitative biological baseline that can be benchmarked against structural analogs [3].

Why Generic 4-Arylthiazole-2-acetamides Cannot Substitute for 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide (CAS 6125-31-1)


Minor structural perturbations within the N-(4-arylthiazol-2-yl)-2-chloroacetamide series produce substantial shifts in both solid‑state conformation and biological potency. Replacing the 4-chloro substituent on the phenyl ring with hydrogen alters the dihedral angle by several degrees and changes the crystal packing motif, which can affect solubility and formulation behavior [1]. Exchanging chlorine for bromine at the same position modifies antimicrobial spectrum and potency against key pathogens [2], while removing the chloroacetyl side chain entirely abolishes the anti‑leishmanial and cytotoxic activity observed for the target compound [3]. These data demonstrate that simple in‑class substitution is not a reliable procurement strategy when pharmacological or biophysical fidelity is required.

Head-to-Head and Cross-Study Quantitative Differentiation of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide (CAS 6125-31-1)


Crystal Conformation Divergence: 7.1° Dihedral Angle vs. Des-Chloro Analog

Single-crystal X-ray diffraction demonstrates that the target compound adopts a chlorophenyl–thiazole interplanar angle of 7.1(1)°, whereas the des‑chloro analog 2‑chloro‑N‑(4‑phenyl‑1,3‑thiazol‑2‑yl)acetamide crystallizes with two independent molecules exhibiting angles of 2.5(1)° and 6.2(1)°, respectively [1]. The RMS deviation between the target structure and the two molecules of the des‑chloro analog is 0.858 Å and 0.595 Å, indicating that the 4‑chloro substituent induces a distinct low‑energy conformation [1].

Crystallography Structural Biology Solid-State Chemistry

Anti-Leishmanial Potency: IC50 86 nM Against L. mexicana Promastigotes

The compound inhibited L. mexicana promastigotes with an IC50 of 0.086 µM after 24 h of exposure, while displaying a CC50 of 0.031 µM toward HeLa cells in the same assay format [1]. Although no direct intra‑study comparator drug was reported, the value places this compound among the more potent thiazole‑based anti‑leishmanial agents described to date when benchmarked against the clinical comparator miltefosine, which typically exhibits IC50 values of 2–5 µM against L. mexicana promastigotes in independent studies [2].

Neglected Tropical Disease Leishmaniasis Drug Discovery

Antimicrobial Spectrum Shift Relative to the 4‑Bromo Analog

In a standardized microdilution assay, the 4‑bromo analog N‑(4‑(4‑bromophenyl)thiazol‑2‑yl)‑2‑chloroacetamide (d1) displayed MIC values of 26.7 µM against E. coli, 26.7 µM against S. aureus, and 26.7 µM against C. albicans [1]. The 4‑chloro target compound (exact match to substructure 4a in the 2025 resynthesis study) exhibited a shifted profile with superior activity against Gram‑positive B. subtilis and distinct ranking against A. niger, though precise MIC figures for the target compound are not yet publicly available in the peer‑reviewed literature as of the cutoff date [2]. The halogen identity demonstrably modulates both potency and species selectivity within the same scaffold.

Antimicrobial Resistance Gram-negative Bacteria Structure-Activity Relationship

Cytotoxicity Window: HeLa CC50 31 nM Defines a Narrow but Tractable Therapeutic Index

The compound induces significant cytotoxicity in the HeLa cervical cancer line with a CC50 of 0.031 µM at 24 h, while not inducing erythrocyte lysis under the same conditions [1]. This yields a selectivity index (CC50 HeLa / IC50 L. mexicana) of approximately 0.36, indicating higher toxicity to the mammalian cell line than to the parasite under these in vitro conditions. This narrow window is mechanistically informative and contrasts with the behavior of the 4‑bromo analog, where the MCF7 IC50 is 55.6 µM [2], implying that the 4‑chloro substitution markedly enhances mammalian cell permeability or target engagement relative to the 4‑bromo variant.

Cytotoxicity Profiling Selectivity Early Drug Discovery

Procurement-Driven Application Scenarios for 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide (CAS 6125-31-1)


Anti-Leishmanial Probe and Lead-Optimization Starting Point

With an IC50 of 86 nM against L. mexicana promastigotes—a 23‑ to 58‑fold improvement over the clinical benchmark miltefosine—this compound is immediately deployable as a potent probe molecule for Leishmania phenotypic screening cascades. Researchers can use it as a reference inhibitor to benchmark novel series or as a scaffold for further medicinal chemistry optimization targeting improved selectivity over mammalian cells [1].

Halogen-Dependent Structure–Activity Relationship (SAR) Studies

The stark contrast in human cell cytotoxicity between the 4‑chloro (HeLa CC50 = 0.031 µM) and 4‑bromo (MCF7 IC50 = 55.6 µM) analogs makes this compound an essential tool for halogen‑scanning SAR campaigns. Procuring the 4‑chloro, 4‑bromo, and 4‑fluoro congeners in parallel enables systematic mapping of halogen effects on membrane permeability, target binding, and off‑target toxicity [2].

Solid-State Form and Crystallization Screening

The well‑resolved single‑crystal X‑ray structure (monoclinic P2₁/c, dihedral angle 7.1°) provides a reliable reference for polymorph screening, co‑crystal engineering, and formulation development. Laboratories requiring a crystalline 4‑(4‑chlorophenyl)thiazole‑2‑acetamide with defined packing motifs will find this compound preferable to the des‑chloro analog, which crystallizes with two distinct conformations in the asymmetric unit and may exhibit more complex solid‑form behavior [3].

Antimicrobial Resistance Reference Panel Member

As part of the emerging thiazolyl‑2‑chloroacetamide class, this compound contributes to building a structurally diverse panel for antimicrobial resistance profiling. Its inclusion is warranted by the demonstrated halogen‑dependent shift in Gram‑positive vs. Gram‑negative potency observed in the 2025 resynthesis study, where the 4‑chloro member showed distinct activity clustering relative to other halogen‑substituted derivatives [4].

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